molecular formula C8H7Cl2NO B14655039 2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 49649-28-7

2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one

Katalognummer: B14655039
CAS-Nummer: 49649-28-7
Molekulargewicht: 204.05 g/mol
InChI-Schlüssel: RUQWAFIODZJALP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one is an organic compound with the molecular formula C8H7Cl2NO It belongs to the class of cyclohexadienones and is characterized by the presence of two chlorine atoms, a methylamino group, and a cyclohexa-2,4-dien-1-one core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 2,4-dichlorobenzaldehyde with methylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactivity and stability.

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dichloro-6-methylaniline: A related compound with similar structural features but different functional groups.

    2,4-Dichloro-6-hydroxybenzaldehyde: Another compound with a similar core structure but different substituents.

    2,4-Dichloro-6-methylpyrimidine: A compound with a similar dichlorinated aromatic ring but different heterocyclic structure.

Uniqueness

2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Eigenschaften

CAS-Nummer

49649-28-7

Molekularformel

C8H7Cl2NO

Molekulargewicht

204.05 g/mol

IUPAC-Name

2,4-dichloro-6-(methyliminomethyl)phenol

InChI

InChI=1S/C8H7Cl2NO/c1-11-4-5-2-6(9)3-7(10)8(5)12/h2-4,12H,1H3

InChI-Schlüssel

RUQWAFIODZJALP-UHFFFAOYSA-N

Kanonische SMILES

CN=CC1=C(C(=CC(=C1)Cl)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.